- One-pot synthesis of conjugated alkyne nitriles from aldehydesTetrahedron Letters, 2007, 48(13), 2299-2301,
Cas no 935-02-4 (3-phenylprop-2-ynenitrile)

3-phenylprop-2-ynenitrile structure
Produktname:3-phenylprop-2-ynenitrile
3-phenylprop-2-ynenitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Phenylpropiolonitrile
- 3-Phenyl-2-propynenitrile
- 2-Propyne nitrile,3-phenyl-(9CI)
- 2-Propynenitrile,3-phenyl-
- 3-phenylprop-2-ynenitrile
- C9H5N
- 1-Cyano-2-phenylacetylene
- Cyanophenylacetylene
- NSC 71547
- Phenylcyanoacetylene
- Phenylpropiolonitrile
- Phenylpropynenitrile
- 2-Propynenitrile, 3-phenyl- (9CI)
- 2-Propynenitrile, 3-phenyl-
- Propiolonitrile, phenyl-
- Phenylpropiolique nitrile [French]
- Phenylpropiolique nitrile
- phenylpropionitril
- NSC71547
- Phenyl-propynenitrile
- 3-Phenylpropalonitrile
- 3-phenyl-prop-2-ynenitrile
- NCIOpen2_000538
- 3-Phenyl-2-propynenitrile (ACI)
- Propiolonitrile, phenyl- (6CI, 7CI, 8CI)
- 1-Phenyl-2-cyanoacetylene
- 3-Phenylpropynenitrile
- EN300-1237351
- 4-09-00-02329 (Beilstein Handbook Reference)
- SCHEMBL1539081
- 3-Phenyl-2-propynenitrile, 98%
- P2333
- AI3-11802
- DA-00639
- MFCD19300770
- IYXVSRXFGYDNEV-UHFFFAOYSA-N
- DTXSID90239443
- AS-18614
- BRN 0386022
- NSC-71547
- 935-02-4
- SY107492
- AKOS015998910
- CS-W013484
-
- MDL: MFCD19300770
- Inchi: 1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H
- InChI-Schlüssel: IYXVSRXFGYDNEV-UHFFFAOYSA-N
- Lächelt: N#CC#CC1C=CC=CC=1
- BRN: 0386022
Berechnete Eigenschaften
- Genaue Masse: 127.04200
- Monoisotopenmasse: 127.042199
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 201
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 23.8
- XLogP3: 2.2
Experimentelle Eigenschaften
- Dichte: 1.09
- Schmelzpunkt: 37.0 to 41.0 deg-C
- Siedepunkt: 229°C(lit.)
- Flammpunkt: 88 ºC
- Brechungsindex: 1.4804 (estimate)
- PSA: 23.79000
- LogP: 1.56168
3-phenylprop-2-ynenitrile Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H301+H311+H331-H315-H319
- Warnhinweis: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGIII
- WGK Deutschland:3
- Code der Gefahrenkategorie: 25
- Sicherheitshinweise: 45
- RTECS:UE0220000
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:0-10°C
- PackingGroup:III
3-phenylprop-2-ynenitrile Zolldaten
- HS-CODE:2926909090
- Zolldaten:
China Zollkodex:
2926909090Übersicht:
299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
3-phenylprop-2-ynenitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046982-5g |
3-Phenylpropiolonitrile |
935-02-4 | 98% | 5g |
¥1909.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046982-25g |
3-Phenylpropiolonitrile |
935-02-4 | 98% | 25g |
¥9339.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046982-100mg |
3-Phenylpropiolonitrile |
935-02-4 | 98% | 100mg |
¥121.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P13120-1g |
3-Phenylpropiolonitrile |
935-02-4 | 1g |
¥626.0 | 2021-09-04 | ||
Ambeed | A184302-5g |
3-Phenylpropiolonitrile |
935-02-4 | 95% | 5g |
$289.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF873-250MG |
3-phenylprop-2-ynenitrile |
935-02-4 | 95% | 250MG |
¥ 224.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF873-1G |
3-phenylprop-2-ynenitrile |
935-02-4 | 95% | 1g |
¥ 580.00 | 2023-04-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227280-1g |
3-Phenylpropiolonitrile |
935-02-4 | 95% | 1g |
¥360.0 | 2024-04-17 | |
Fluorochem | 208742-5g |
3-Phenylpropiolonitrile |
935-02-4 | 95% | 5g |
£272.00 | 2022-02-28 | |
Fluorochem | 208742-25g |
3-Phenylpropiolonitrile |
935-02-4 | 95% | 25g |
£894.00 | 2022-02-28 |
3-phenylprop-2-ynenitrile Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium , Triphenylphosphine Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Sodium chloride Solvents: Water ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Sodium chloride Solvents: Water ; -78 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Water
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Water
Referenz
- Preparation of nitriles from primary amides under Swern oxidation conditionsTetrahedron Letters, 1997, 38(12), 2099-2102,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Reaktionsbedingungen
1.1 Catalysts: Gallium chloride Solvents: Acetonitrile ; 4 h, 80 °C
Referenz
- Tin or gallium-catalyzed cyanide-transition metal-free synthesis of nitriles from aldehydes or oximesTetrahedron Letters, 2016, 57(50), 5700-5702,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 15 - 30 min, rt
Referenz
- SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to NitrilesSynlett, 2019, 30(12), 1484-1488,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Catalysts: 4,4′-Bipyridine (MOF with copper and carbazole tricarboxylate) , Copper (MOF with bipyridine and carbazole tricarboxylate) , 4,4′,4′′-(9H-Carbazole-3,6,9-triyl)tris[benzoic acid] (MOF with copper and bipyridine) Solvents: Acetonitrile ; 9 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Copper metal organic framework (Cu-MOF) catalytic material, its preparation method and application in synthesis of 3-phenylpropynonitrile derivative, China, , ,
Synthetic Routes 8
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Dimethyl sulfoxide ; 30 - 60 min, rt
1.2 Reagents: Sulfonyl fluoride ; 12 h, rt
1.2 Reagents: Sulfonyl fluoride ; 12 h, rt
Referenz
- Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents NH2OH/Na2CO3/SO2F2 in DMSOJournal of Organic Chemistry, 2019, 84(9), 5803-5812,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Referenz
- 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating AgentOrganic Letters, 2000, 2(6), 795-797,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt
Referenz
- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amidesRSC Advances, 2022, 12(51), 33064-33068,
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene , Tetrahydrofuran ; -60 °C; 30 min, -60 °C
1.2 Reagents: Diethyl chlorophosphate ; -60 °C → rt; 30 min, rt; rt → -60 °C
1.3 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene , Tetrahydrofuran ; -60 °C; 1 h, -60 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Diethyl chlorophosphate ; -60 °C → rt; 30 min, rt; rt → -60 °C
1.3 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene , Tetrahydrofuran ; -60 °C; 1 h, -60 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referenz
- One-pot synthesis of propynoates and propynenitrilesCanadian Journal of Chemistry, 2017, 95(2), 144-148,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Catalysts: 2364654-64-6 Solvents: Acetonitrile ; 8 h, 90 °C
Referenz
- Reversible Structural Transformations of Metal-Organic Frameworks as Artificial Switchable Catalysts for Dynamic Control of Selectively Cyanation ReactionChemistry - A European Journal, 2019, 25(44), 10366-10374,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ; 1 - 2 h, 70 °C
Referenz
- A practical and cost-efficient, one-pot conversion of aldehydes into nitriles mediated by "activated DMSO"Synlett, 2011, (15), 2223-2227,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Iodobenzene diacetate Catalysts: Tempo Solvents: Acetonitrile , Water ; 2 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Pd-Catalyzed C-H Functionalization of Indole-Containing Alkene-Tethered Aryl Halides with Alkynes To Construct Indole Alkaloid ScaffoldsOrganic Letters, 2022, 24(15), 2910-2914,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 10 min, rt
1.2 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Ammonium acetate , Tempo , Iodobenzene diacetate Solvents: Acetonitrile , Water ; 2 h, rt
1.5 Reagents: Water ; rt
1.2 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Ammonium acetate , Tempo , Iodobenzene diacetate Solvents: Acetonitrile , Water ; 2 h, rt
1.5 Reagents: Water ; rt
Referenz
- Enantioselective Nickel-Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic ResolutionJournal of the American Chemical Society, 2021, 143(14), 5308-5313,
Synthetic Routes 19
Synthetic Routes 20
3-phenylprop-2-ynenitrile Raw materials
- 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propanenitrile
- Benzenepropanal, oxime
- 3-Phenylpropiolamide
- 3-phenylpropynal oxime
- 3-Phenylpropiolaldehyde
- Iodobenzene
- 1-CYANOIMIDAZOLE
- Lithium Phenylacetylide
- Phenyl Cyanate (Stabilized with PPE)
- 3-oxo-3-phenyl-propanenitrile
- 3-Phenyl-2-propyn-1-ol
- Benzaldehyde
3-phenylprop-2-ynenitrile Preparation Products
3-phenylprop-2-ynenitrile Verwandte Literatur
-
Po-Jung Chou,Wei-Yang Yu,Jui-Cheng Kao,Yu-Chieh Lo,Jyh-Pin Chou,Michael H. Huang J. Mater. Chem. A 2023 11 19514
-
Rasmi P. Bhaskaran,Kalinga H. Nayak,Beneesh P. Babu RSC Adv. 2021 11 24570
-
Wei Zhou,Yicheng Zhang,Pinhua Li,Lei Wang Org. Biomol. Chem. 2012 10 7184
-
Chris J. Bennett,Sébastien B. Morales,Sébastien D. Le Picard,André Canosa,Ian R. Sims,Y. H. Shih,A. H. H. Chang,Xibin Gu,Fantong Zhang,Ralf I. Kaiser Phys. Chem. Chem. Phys. 2010 12 8737
-
Min Sun Kang,Theresa Wai See Kong,Joycelyn Yi Xin Khoo,Teck-Peng Loh Chem. Sci. 2021 12 13613
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:935-02-4)3-phenylprop-2-ynenitrile

Reinheit:99%/99%
Menge:5g/25g
Preis ($):260.0/912.0